2-Fluoro-6-(phenylsulfanyl)benzoic acid
Overview
Description
2-Fluoro-6-(phenylsulfanyl)benzoic acid is an organic compound with the molecular formula C13H9FO2S and a molecular weight of 248.27 g/mol . This compound is characterized by the presence of a fluorine atom at the 2-position and a phenylsulfanyl group at the 6-position on the benzoic acid ring . It is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-fluorobenzoic acid with thiophenol in the presence of a suitable catalyst . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for 2-Fluoro-6-(phenylsulfanyl)benzoic acid are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-(phenylsulfanyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones, and reduced back to the thiol form.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alkoxides, often under basic conditions.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include substituted benzoic acids with various functional groups replacing the fluorine atom.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include thiols and other reduced forms of the compound.
Scientific Research Applications
2-Fluoro-6-(phenylsulfanyl)benzoic acid is utilized in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-Fluoro-6-(phenylsulfanyl)benzoic acid involves its interaction with specific molecular targets. The fluorine atom and phenylsulfanyl group contribute to its binding affinity and specificity towards certain enzymes and receptors . The compound can modulate biochemical pathways by inhibiting or activating these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Fluorobenzoic Acid: Lacks the phenylsulfanyl group, making it less versatile in certain chemical reactions.
6-Phenylsulfanylbenzoic Acid: Lacks the fluorine atom, affecting its reactivity and binding properties.
2-Fluoro-4-(phenylsulfanyl)benzoic Acid: Similar structure but with different substitution pattern, leading to distinct chemical and biological properties.
Uniqueness
2-Fluoro-6-(phenylsulfanyl)benzoic acid is unique due to the combined presence of both the fluorine atom and the phenylsulfanyl group on the benzoic acid ring. This dual substitution imparts unique chemical reactivity and biological activity, making it a valuable compound in research and development .
Properties
IUPAC Name |
2-fluoro-6-phenylsulfanylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO2S/c14-10-7-4-8-11(12(10)13(15)16)17-9-5-2-1-3-6-9/h1-8H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFNXNIVITGJDJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=CC(=C2C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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